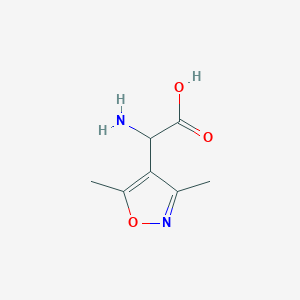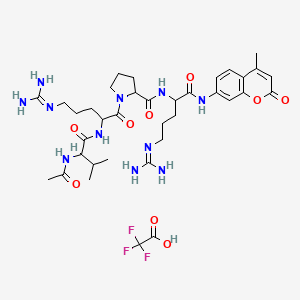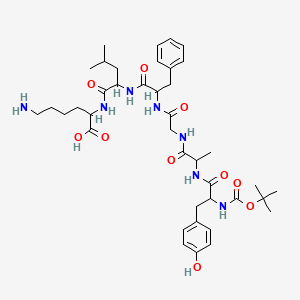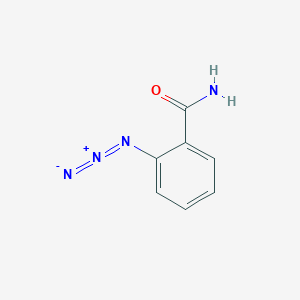
Ethyl 3-aminoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group
Vorbereitungsmethoden
Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-amino acrylate undergoes a variety of chemical reactions due to the presence of both the amino and ester functional groups. Some of the key reactions include:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of amino acid derivatives.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.
Similar compounds include:
- Methyl 3-amino acrylate
- Ethyl 3-amino butyrate
- Ethyl 2-amino acrylate
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI-Schlüssel |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/N |
Kanonische SMILES |
CCOC(=O)C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)













